molecular formula C29H25ClN2O4S B12812295 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester

Cat. No.: B12812295
M. Wt: 533.0 g/mol
InChI Key: BCMPVBNNIHFSLU-AZKKKJBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is characterized by its cephem ring structure, which is a bicyclic system containing a beta-lactam ring fused to a dihydrothiazine ring. It is an important intermediate in the synthesis of various cephalosporin antibiotics, which are widely used to treat bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and cost-effectiveness. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Peracetic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

Scientific Research Applications

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is primarily used as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial in the treatment of bacterial infections due to their broad-spectrum activity and resistance to beta-lactamase enzymes produced by bacteria. The compound is also used in research to develop new antibiotics with improved efficacy and reduced side effects .

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

  • Cefaclor
  • Cefazolin
  • Ceftazidime
  • Cefepime
  • Cefpirome

Uniqueness

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is unique due to its specific cephem ring structure and the presence of the chloromethyl group. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various cephalosporin antibiotics .

Properties

Molecular Formula

C29H25ClN2O4S

Molecular Weight

533.0 g/mol

IUPAC Name

benzhydryl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1

InChI Key

BCMPVBNNIHFSLU-AZKKKJBWSA-N

Isomeric SMILES

C1C(=C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

Origin of Product

United States

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